molecular formula C22H18F6N2O2S B3177960 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 313342-22-2

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No. B3177960
CAS RN: 313342-22-2
M. Wt: 488.4 g/mol
InChI Key: WNYJWNCRIROFLD-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to this can be determined through crystallography and computational methods. The presence of the trifluoromethyl groups and the sulfonamide group will likely influence the overall shape and properties of the molecule.


Chemical Reactions Analysis

This compound, like other sulfonamides, is likely to participate in a variety of chemical reactions. The reactivity and types of reactions it undergoes would largely be determined by the functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. For example, the presence of the trifluoromethyl groups and the sulfonamide group in this compound would likely influence its polarity, solubility, and reactivity .

Scientific Research Applications

Enzyme Inhibition and Antioxidant Properties

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has been investigated for its inhibitory properties against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The compounds have shown moderate antioxidant activity and significant inhibition potency against AChE and BChE, indicating potential therapeutic applications in neurodegenerative diseases (Lolak et al., 2020).

Antimicrobial Activity

Research has shown that N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide derivatives exhibit antimicrobial activity. Studies on synthesized compounds of this chemical have revealed their effectiveness in inhibiting various Gram-positive and Gram-negative bacterial strains, suggesting their potential use in combating microbial infections (El-Gaby et al., 2018).

properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F6N2O2S/c23-21(24,25)16-11-17(22(26,27)28)13-18(12-16)33(31,32)30-20(15-9-5-2-6-10-15)19(29)14-7-3-1-4-8-14/h1-13,19-20,30H,29H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYJWNCRIROFLD-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

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